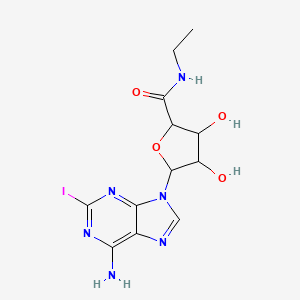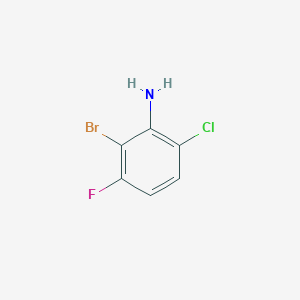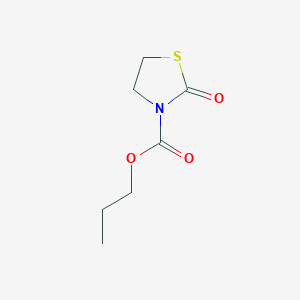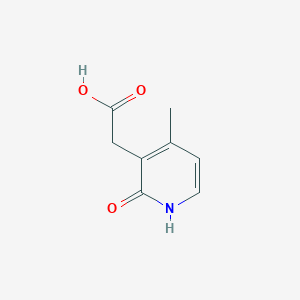
2-(2-Hydroxy-4-methylpyridin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxy-4-methylpyridin-3-yl)acetic acid is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxy group and a methyl group attached to the pyridine ring, along with an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-4-methylpyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-methylpyridine with glycine in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of solvents such as ethanol or water, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques may also be employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-(2-Hydroxy-4-methylpyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-oxo-4-methylpyridin-3-yl)acetic acid.
Reduction: Formation of 2-(2-hydroxy-4-methylpyridin-3-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-(2-Hydroxy-4-methylpyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-Hydroxy-4-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-(2-Hydroxy-4-methylpyridin-3-yl)acetic acid can be compared with other similar compounds, such as:
2-(2-Hydroxy-3-methylpyridin-4-yl)acetic acid: Similar structure but with different positioning of the hydroxy and methyl groups.
2-(2-Hydroxy-4-ethylpyridin-3-yl)acetic acid: Similar structure but with an ethyl group instead of a methyl group.
2-(2-Hydroxy-4-methylpyridin-3-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC 名称 |
2-(4-methyl-2-oxo-1H-pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-2-3-9-8(12)6(5)4-7(10)11/h2-3H,4H2,1H3,(H,9,12)(H,10,11) |
InChI 键 |
UEJZMKLGPWOTAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


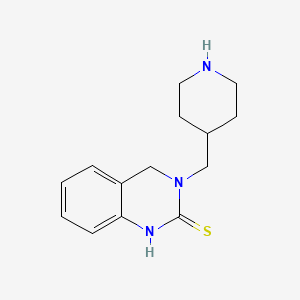
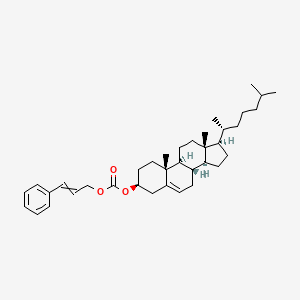
![5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13970805.png)
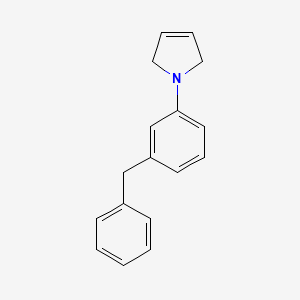
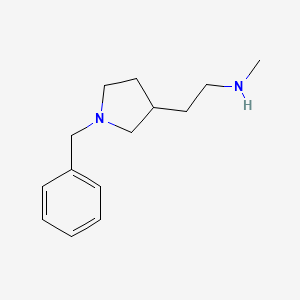
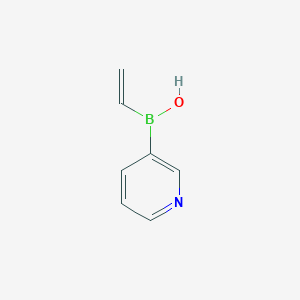
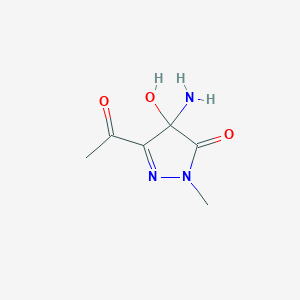
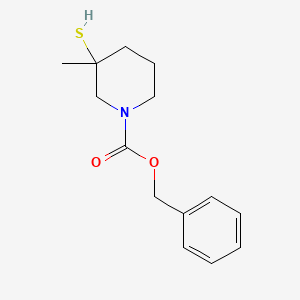

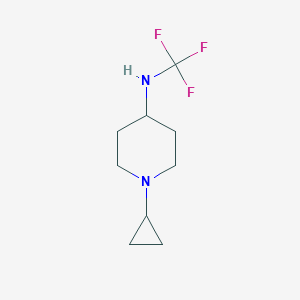
![9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)-](/img/structure/B13970859.png)
